REACTION_CXSMILES
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[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[OH:14])[C:8]([OH:10])=[O:9])([CH3:4])([CH3:3])[CH3:2].[CH3:15]O>>[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[OH:14])[C:8]([O:10][CH3:15])=[O:9])([CH3:4])([CH3:2])[CH3:3]
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Name
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Quantity
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10 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C=1C=C(C(=O)O)C=CC1O
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 mL 3-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser
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Type
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CUSTOM
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Details
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by bubbling HCl gas through for 5 min.
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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was then heated
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Type
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TEMPERATURE
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Details
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at reflux for 5h
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Duration
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5 h
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Type
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CONCENTRATION
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Details
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concentrated in vacuo to dryness
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Type
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DISSOLUTION
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Details
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The resulting solid was dissolved in EtOAc
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Type
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WASH
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Details
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The solution was washed three times with 5% aqueous NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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CUSTOM
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Details
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to afford 9.65 g (90%) of methyl 3-tert-butyl-4-bydroxybenzoate as a white crystalline solid, m.p. 144-145° C.
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Name
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|
Type
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|
Smiles
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C(C)(C)(C)C=1C=C(C(=O)OC)C=CC1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |